

# Animal Models for In Vivo Testing of Novel "707" Cancer Therapeutics

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## Compound of Interest

Compound Name: CG-707

Cat. No.: B13441327

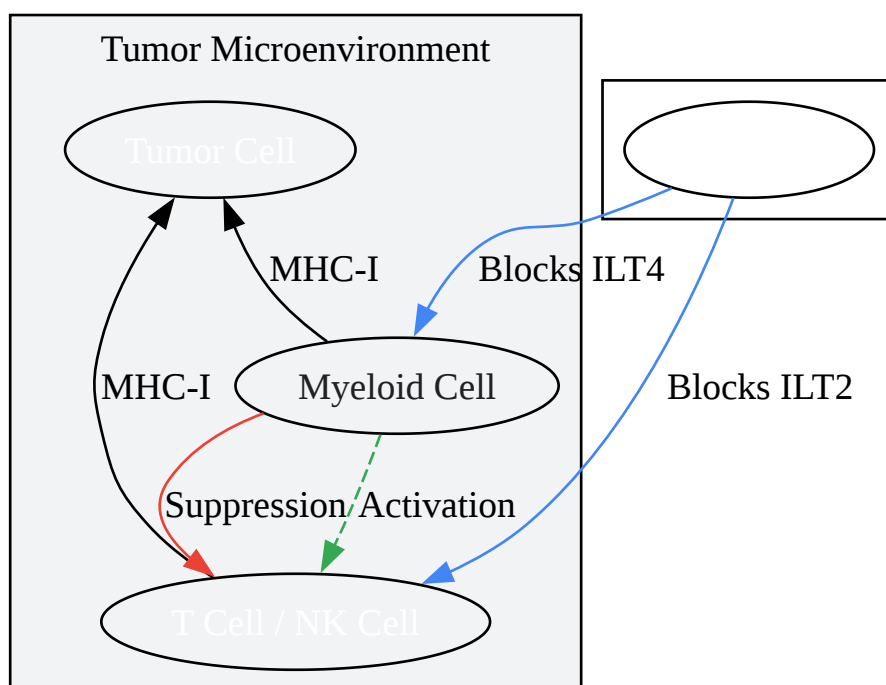
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Introduction: A series of novel therapeutic agents, each designated with "707" in their nomenclature, are currently under preclinical and clinical investigation for the treatment of various malignancies. These agents, including NGM707, SSGJ-707, Conteltinib (CT-707), KB707, and CG0070, employ diverse mechanisms of action, from dual immune checkpoint inhibition to oncolytic virotherapy. This document provides detailed application notes and protocols for the use of relevant animal models in the in vivo evaluation of these promising cancer therapies.

## NGM707: A Dual Antagonist of ILT2 and ILT4

NGM707 is a humanized monoclonal antibody that dually targets the inhibitory receptors Immunoglobulin-like transcript 2 (ILT2) and ILT4. These receptors are expressed on myeloid and lymphoid cells within the tumor microenvironment and contribute to immune evasion.<sup>[1][2][3]</sup> Preclinical studies have demonstrated that NGM707 can reprogram immunosuppressive myeloid cells and enhance the anti-tumor activity of NK and CD8+ T cells.<sup>[1][4]</sup>

## Signaling Pathway



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## Animal Models and Experimental Protocols

Humanized mouse models are essential for evaluating the efficacy of NGM707 due to its targeting of human immune receptors.

Model: Patient-Derived Xenograft (PDX) in Humanized Mice

Protocol:

- Humanization of Mice: Immunodeficient mice (e.g., NSG) are irradiated and subsequently engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.
- Tumor Implantation: Once human immune cell engraftment is confirmed (typically 12-16 weeks post-HSC injection), patient-derived tumor fragments or single-cell suspensions are implanted subcutaneously or orthotopically.
- Treatment: When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), mice are randomized into treatment and control groups. NGM707 is administered intravenously (IV) or

intraperitoneally (IP) at various dose levels and schedules.

- **Efficacy Assessment:** Tumor growth is monitored regularly using calipers. At the end of the study, tumors and immune organs are harvested for analysis.
- **Pharmacodynamic Analysis:** Flow cytometry is used to analyze immune cell populations in peripheral blood and tumors. Immunohistochemistry (IHC) can be used to assess the infiltration of immune cells into the tumor microenvironment.

Data Presentation:

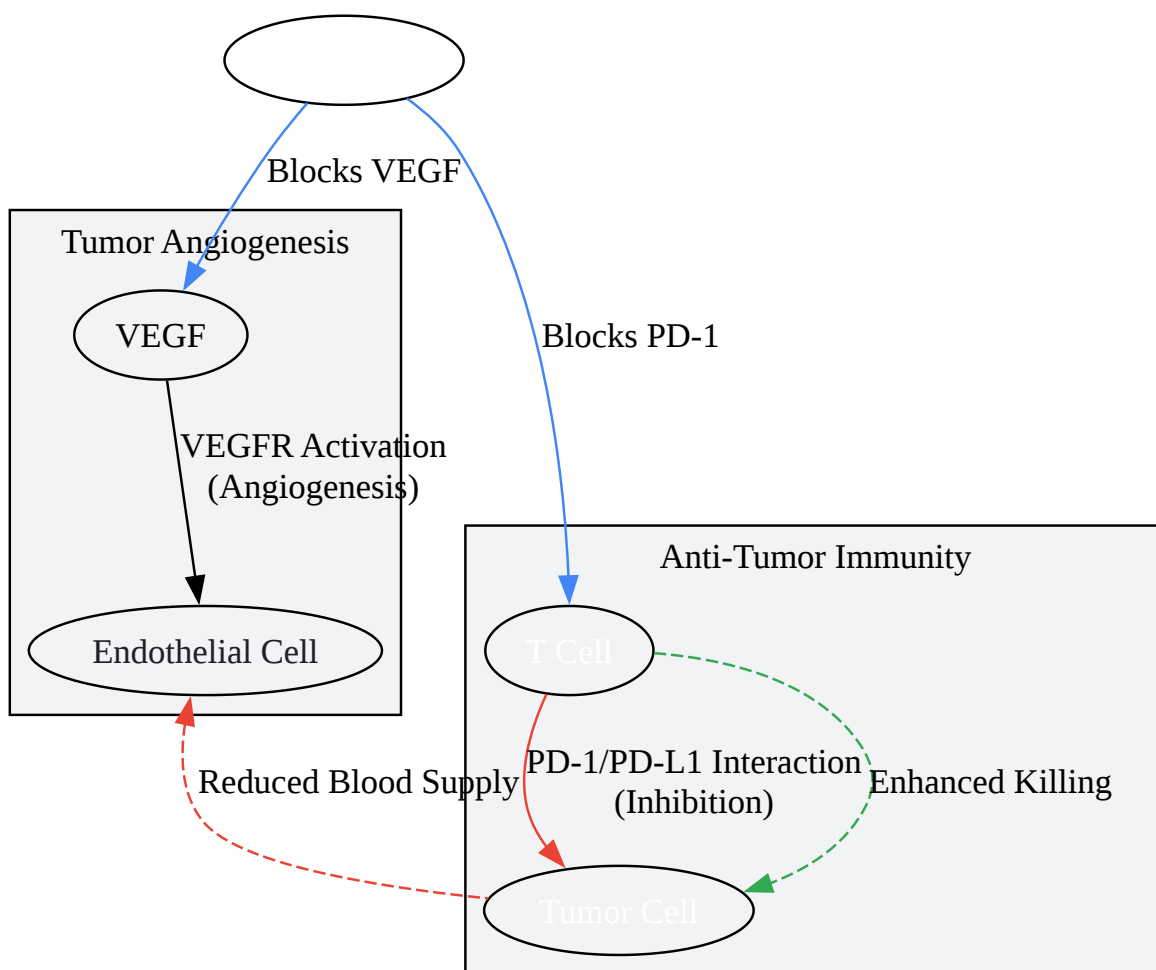
Treatment Group	Mean Tumor Volume (mm <sup>3</sup> ) ± SEM	Tumor Growth Inhibition (%)
Vehicle Control		
NGM707 (Dose 1)		
NGM707 (Dose 2)		

Treatment Group	CD8+ T Cell Infiltration (% of CD45+ cells)	NK Cell Infiltration (% of CD45+ cells)
Vehicle Control		
NGM707		

## SSGJ-707: A Bispecific Antibody Targeting PD-1 and VEGF

SSGJ-707 is a recombinant humanized bispecific antibody that simultaneously targets Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).<sup>[5]</sup><sup>[6]</sup> This dual-targeting approach aims to both enhance the anti-tumor immune response by blocking the PD-1/PD-L1 pathway and inhibit tumor angiogenesis and vascular permeability by neutralizing VEGF.

### Signaling Pathway



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## Animal Models and Experimental Protocols

Model: Human Tumor Xenograft in Immunodeficient Mice

Protocol:

- Cell Culture: Human cancer cell lines (e.g., NSCLC, colorectal) are cultured under standard conditions.
- Tumor Implantation: A specific number of tumor cells (e.g.,  $5 \times 10^6$ ) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).

- **Treatment:** Once tumors are established, mice are randomized and treated with SSGJ-707, vehicle control, or comparator agents.
- **Efficacy Monitoring:** Tumor volumes are measured at regular intervals. Body weight is also monitored as an indicator of toxicity.
- **Endpoint Analysis:** At the conclusion of the study, tumors can be excised for histological and biomarker analysis.

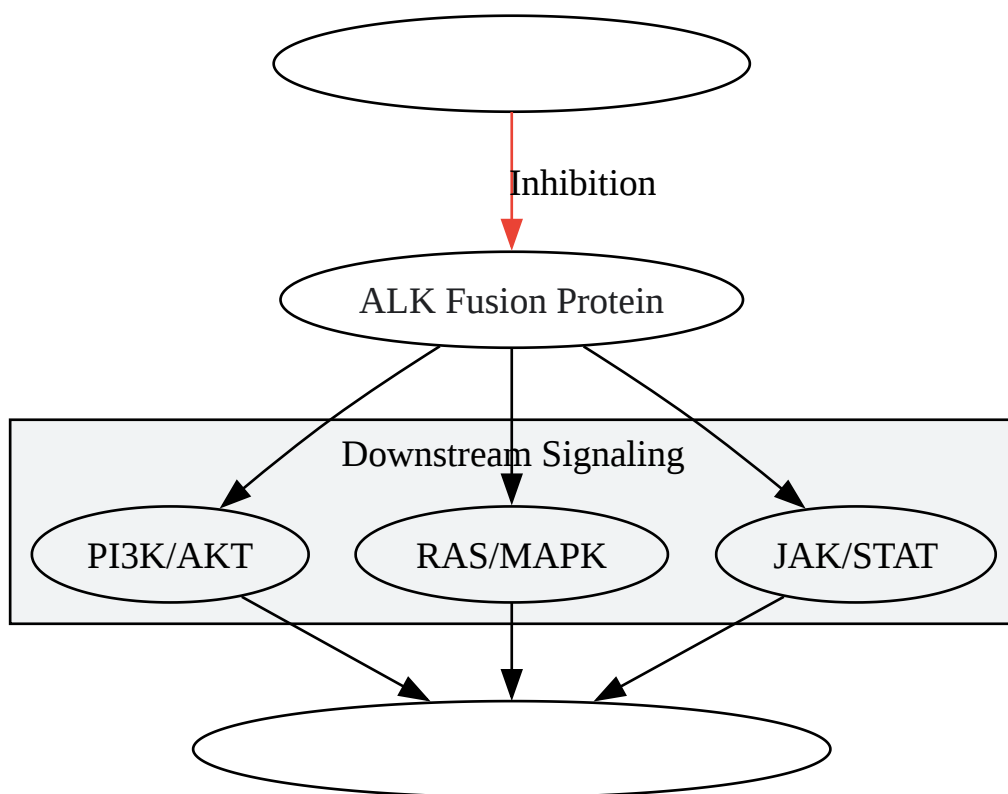
Data Presentation:

Treatment Group	Mean Tumor Volume (mm <sup>3</sup> ) ± SEM at Day X	% Tumor Growth Inhibition
Vehicle Control	N/A	
SSGJ-707 (Dose 1)		
SSGJ-707 (Dose 2)		

## Conteltinib (CT-707): A Second-Generation ALK Inhibitor

Conteltinib (CT-707) is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK).<sup>[7][8][9]</sup> ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).<sup>[7][10]</sup> Preclinical studies have shown that Conteltinib has significant anti-tumor activity in both crizotinib-sensitive and -resistant ALK-positive models.<sup>[7][10]</sup>

## Signaling Pathway



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## Animal Models and Experimental Protocols

Model: ALK-Positive NSCLC Xenograft Model

Protocol:

- Cell Lines: Use human NSCLC cell lines with known ALK rearrangements (e.g., H3122).
- Tumor Implantation: Inject ALK-positive NSCLC cells subcutaneously into immunodeficient mice.
- Treatment Administration: Once tumors are palpable, begin oral administration of Conteltinib at different doses.
- Efficacy Evaluation: Monitor tumor growth and the general health of the animals.
- Pharmacodynamic Studies: At the end of the treatment period, collect tumor samples to assess the inhibition of ALK phosphorylation and downstream signaling pathways via

Western blot or IHC.

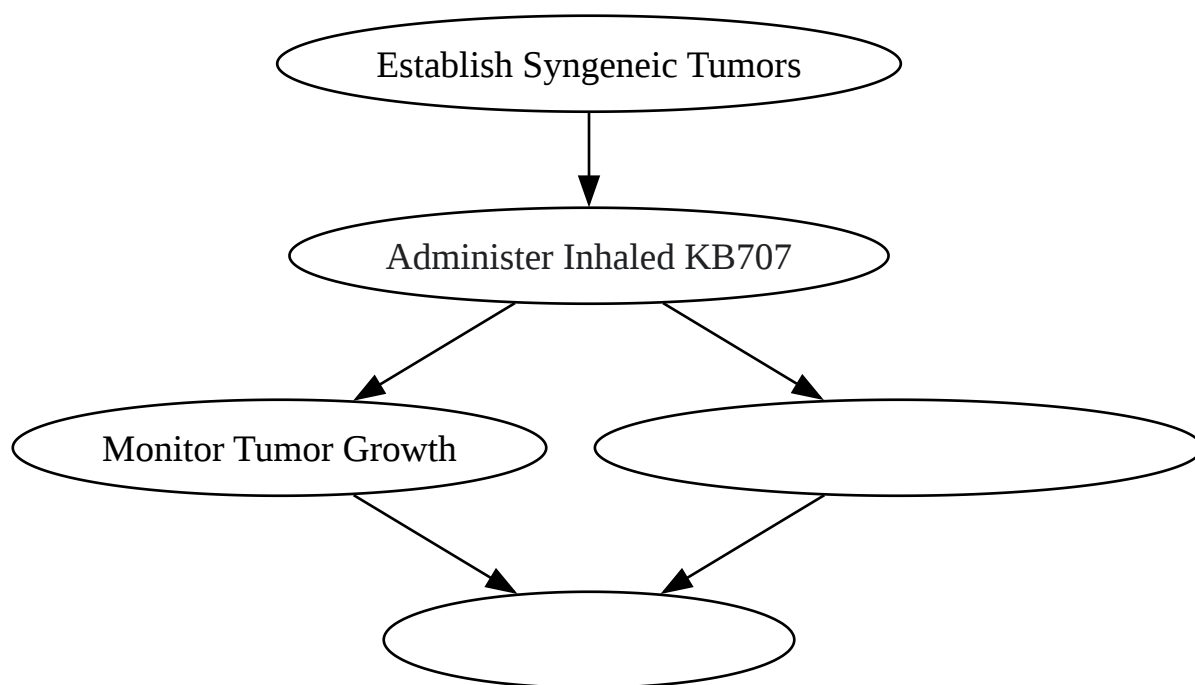
Data Presentation:

Treatment Group	Tumor Volume (mm <sup>3</sup> ) on Day X	Change in p-ALK levels (%)
Vehicle Control		
Conteltinib (Dose 1)		
Conteltinib (Dose 2)		

## KB707: An Inhaled Immunotherapy Delivering IL-2 and IL-12

KB707 is a novel, replication-defective herpes simplex virus 1 (HSV-1) vector designed to deliver genes encoding human interleukin-2 (IL-2) and interleukin-12 (IL-12) directly to the tumor microenvironment.[\[11\]](#)[\[12\]](#) This approach aims to induce a potent local and systemic anti-tumor immune response while minimizing the systemic toxicities associated with cytokine therapies.[\[11\]](#)[\[12\]](#) Preclinical data in syngeneic mouse models of checkpoint inhibitor-refractory metastatic disease have shown promising results.[\[11\]](#)

## Experimental Workflow



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## Animal Models and Experimental Protocols

Model: Syngeneic Mouse Model of Lung Metastases

Protocol:

- Tumor Cell Inoculation: Inject murine cancer cells (e.g., Lewis Lung Carcinoma - LLC) intravenously into immunocompetent mice (e.g., C57BL/6) to establish lung metastases.
- Treatment: Administer KB707 via inhalation at specified doses and schedules.
- Efficacy Assessment: Monitor survival and, in some models, quantify metastatic burden in the lungs at the end of the study.
- Immunological Analysis: Collect bronchoalveolar lavage fluid (BALF), lung tissue, and spleens to analyze immune cell populations and cytokine profiles using flow cytometry and ELISA.

Data Presentation:



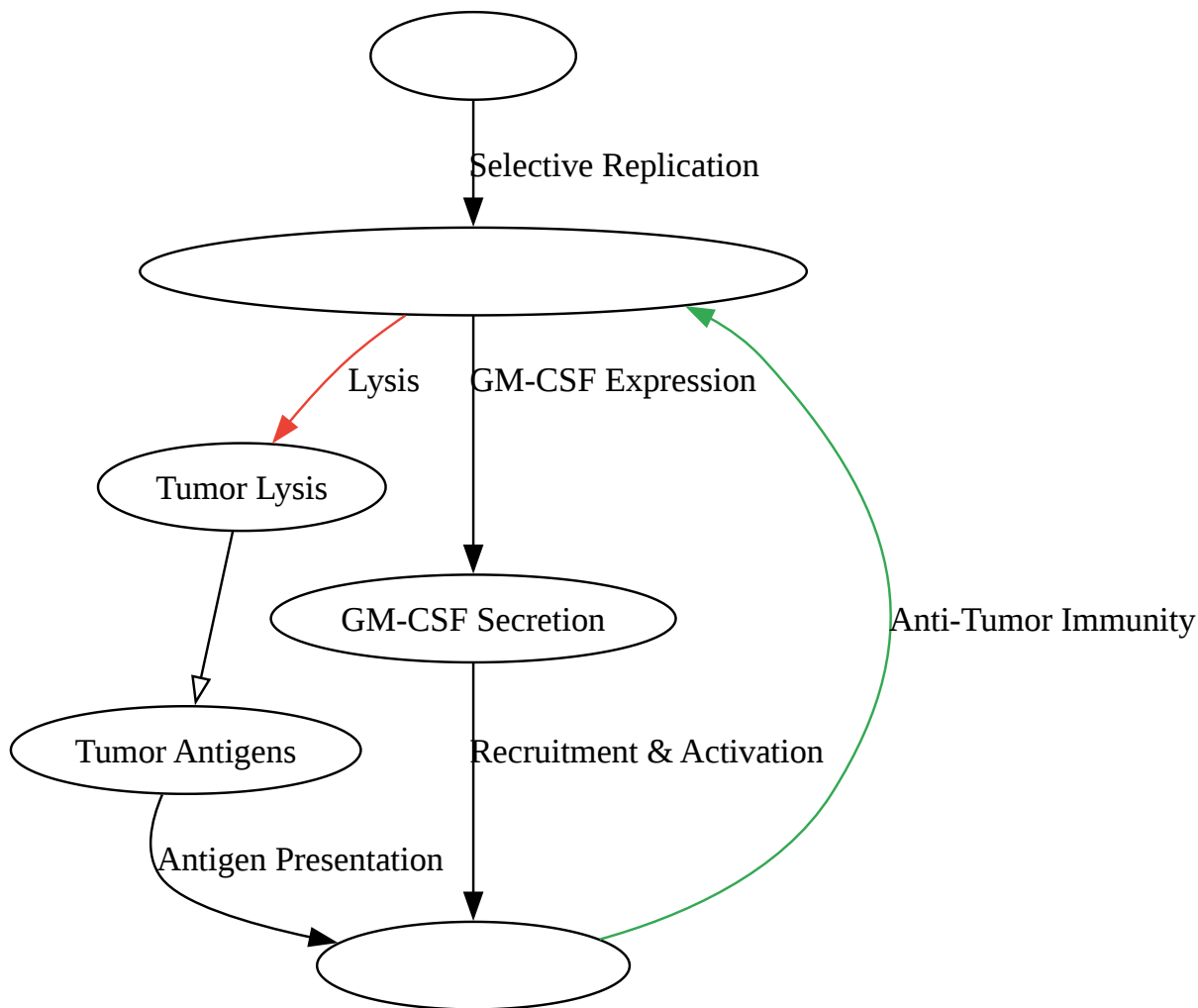
Treatment Group	Median Survival (Days)	Number of Lung Metastases
Vehicle Control		
KB707		

Analyte	Vehicle Control (pg/mL)	KB707 (pg/mL)
IFN- $\gamma$ in BALF		
TNF- $\alpha$ in BALF		

## CG0070: An Oncolytic Adenovirus for Bladder Cancer

CG0070 is a conditionally replicating oncolytic adenovirus engineered to selectively replicate in and lyse cancer cells with a defective retinoblastoma (Rb) pathway.[\[13\]](#) The virus is also armed with a granulocyte-macrophage colony-stimulating factor (GM-CSF) transgene to stimulate an anti-tumor immune response.[\[13\]](#) Preclinical studies have demonstrated its efficacy in orthotopic and subcutaneous bladder cancer models.[\[13\]](#)

### Mechanism of Action



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## Animal Models and Experimental Protocols

Model: Orthotopic Bladder Cancer Xenograft Model

Protocol:

- Cell Preparation: Use a human bladder cancer cell line with a defective Rb pathway (e.g., SW780).
- Tumor Implantation: Anesthetize immunodeficient mice (e.g., nude mice) and instill the bladder cancer cells directly into the bladder via a catheter.

- Treatment: After tumor establishment, administer CG0070 intravesically.
- Efficacy Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells).
- Histological Analysis: At the end of the study, harvest bladders for histological examination to confirm tumor eradication.

Data Presentation:

Treatment Group	Tumor Bioluminescence (Photons/sec)	% Tumor-Free Mice
Vehicle Control		
CG0070		

Disclaimer: These protocols are intended as a general guide. Specific experimental details, including animal strains, cell numbers, drug dosages, and administration schedules, should be optimized for each specific study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

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